molecular formula C23H25N3O B5617776 (1S*,5R*)-6-benzyl-3-(1H-indol-5-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-benzyl-3-(1H-indol-5-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5617776
M. Wt: 359.5 g/mol
InChI Key: NRXYLQQQQXKWBF-LEWJYISDSA-N
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Description

Synthesis Analysis

The synthesis of related diazabicyclo nonanes involves multi-step chemical processes, including condensation reactions, protection and deprotection steps, and cyclization. For instance, esters derived from diazabicyclo nonanes have been synthesized and studied, showing the importance of stereochemistry and the role of protective groups in achieving the desired structural conformations (Fernández et al., 1995).

Molecular Structure Analysis

The molecular structure of diazabicyclo nonanes has been elucidated using techniques such as NMR spectroscopy and X-ray diffraction. These studies reveal the conformations adopted by the molecules in solution and the solid state, highlighting the effects of substituents on the overall structure (Weber et al., 2001).

Chemical Reactions and Properties

Diazabicyclo nonanes undergo various chemical reactions, including methylation and Friedel-Crafts acylation, facilitated by catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-Diazabicyclo[4.3.0]non-5-ene). These reactions are crucial for introducing functional groups that modulate the chemical properties of the compounds (Shieh et al., 2001).

Physical Properties Analysis

The physical properties of diazabicyclo nonanes, such as solubility, melting points, and boiling points, are influenced by the nature and position of substituents on the bicyclic core. These properties are essential for determining the compound's suitability for further chemical modifications and potential application areas.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the compound's structure. The presence of the indolylmethyl and benzyl groups in "(1S*,5R*)-6-benzyl-3-(1H-indol-5-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" suggests it may exhibit unique reactivity patterns and potential biological activity, similar to related compounds studied for their pharmacological effects (Taylor et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many indole-containing compounds are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

(1S,5R)-6-benzyl-3-(1H-indol-5-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c27-23-20-7-8-21(26(23)14-17-4-2-1-3-5-17)16-25(15-20)13-18-6-9-22-19(12-18)10-11-24-22/h1-6,9-12,20-21,24H,7-8,13-16H2/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXYLQQQQXKWBF-LEWJYISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)CC4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)CC4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-benzyl-3-(1H-indol-5-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

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